1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea
Description
1-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea (CAS: 914636-33-2) is a urea derivative featuring a unique Z-configuration enamine group substituted with amino and dicyano functionalities. The compound’s molecular formula is C₉H₁₁N₅O, with a molecular weight of 217.23 g/mol.
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-3-12-8(14)13-7(5-10)6(11)4-9/h2-3,11H2,1H3,(H2,12,13,14)/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTYZXMDLZOQKZ-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with cyanogen bromide, followed by the introduction of the propylurea group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the dicyanoethenyl moiety to amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea with structurally related propylurea derivatives:
Structural and Functional Analysis
Chloropropamide’s sulfonyl moiety enhances metabolic stability, a key feature in its antidiabetic action, whereas the target compound’s cyano groups may confer reactivity toward nucleophilic agents .
Solubility and Lipophilicity: Chloropropamide’s logP (1.738) suggests moderate lipophilicity, suitable for oral bioavailability. The oxazolyl substituent in 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea may balance polarity and lipophilicity, enabling diverse bioactivity .
Safety Profiles: Limited hazard data exist for 3-[3-(Dimethylamino)propyl]-1-phenylurea, though its dimethylamino group could pose toxicity risks if metabolized to reactive intermediates . The target compound’s cyano groups may raise concerns about cyanide release under physiological conditions, though this remains speculative without direct evidence .
Biological Activity
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 178.20 g/mol. The compound features a urea functional group and dicyanoethenyl moiety, which contribute to its chemical reactivity and potential therapeutic applications.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its role as an inhibitor of urea transporters (UTs). Urea transporters are critical in the regulation of urine concentration and electrolyte balance.
Inhibition of Urea Transporters
Recent studies have highlighted the potential of compounds with similar structures to inhibit urea transporters effectively. For instance, novel diarylamides have shown promising results as UT inhibitors with favorable pharmacokinetic profiles and minimal side effects. These findings suggest that this compound may also exhibit significant inhibitory activity against UTs.
| Compound Name | IC50 (μmol/L) | Biological Activity |
|---|---|---|
| 1H | 0.13 | Strong UT-B inhibitor |
| E04 | 5.37 | Moderate UT-B inhibitor |
| PU-48 | 0.32 | Effective UT-A1 inhibitor |
Study on Diuretic Effects
In a study examining the diuretic effects of urea transporter inhibitors, compounds structurally related to this compound were administered to rat models. The results indicated that these compounds could induce diuresis without causing electrolyte imbalances, making them suitable for long-term therapeutic use.
Pharmacokinetic Properties
Another investigation focused on the pharmacokinetic properties of similar compounds revealed that they exhibited favorable absorption and distribution characteristics when administered orally. This is crucial for developing effective therapeutic agents based on the structure of this compound.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity or reduce toxicity. Research into derivatives has shown that specific substitutions can significantly impact the compound's efficacy as a UT inhibitor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
